Delsan A-D

描述

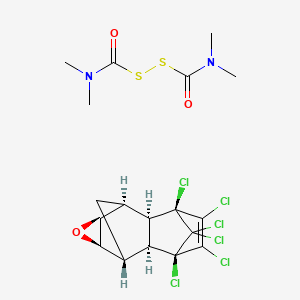

Talaropeptides A-D (2–5) are extensively N-methylated linear peptides isolated from the Australian marine tunicate-derived fungus Talaromyces sp. CMB-TU011 . These peptides consist of 11–12 amino acid residues, characterized by high N-methylation (e.g., N-methyl-L-Ala, N-methyl-L-Val, N-methyl-L-Phe) and a linear backbone . Their structures were elucidated using advanced spectroscopic techniques (1D/2D NMR, HRESI-MS) and chemical derivatization methods (C3 and C18 Marfey’s analyses) .

属性

CAS 编号 |

8065-12-1 |

|---|---|

分子式 |

C18H20Cl6N2O3S2 |

分子量 |

589.2 g/mol |

IUPAC 名称 |

S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;(1R,2S,3R,6S,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene |

InChI |

InChI=1S/C12H8Cl6O.C6H12N2O2S2/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18;1-7(2)5(9)11-12-6(10)8(3)4/h2-7H,1H2;1-4H3/t2-,3+,4+,5-,6-,7+,10-,11+; |

InChI 键 |

UKMLLIIPDDHREL-HGOHEINPSA-N |

手性 SMILES |

CN(C)C(=O)SSC(=O)N(C)C.C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)[C@@]5(C(=C([C@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

规范 SMILES |

CN(C)C(=O)SSC(=O)N(C)C.C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Delsan A-D typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form this compound. These conditions often include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial methods often involve optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

化学反应分析

Types of Reactions

Delsan A-D undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield a ketone or aldehyde, while reduction could produce an alcohol.

科学研究应用

Delsan A-D has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use in drug development.

Medicine: this compound is investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

作用机制

The mechanism of action of Delsan A-D involves its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, it may inhibit the Na-K-ATPase membrane pump, resulting in increased intracellular sodium and calcium concentrations. This can promote the activation of contractile proteins such as actin and myosin .

相似化合物的比较

Key Structural Features:

- Molecular weights : 1254.8 Da (A), 1353.8 Da (B), 1318.8 Da (C), 1417.9 Da (D) .

- Amino acid composition: Predominantly non-polar residues (e.g., L-Leu, L-Val) with extensive N-methylation (4–5 methyl groups per peptide) .

- Biosynthesis: Produced via a mega non-ribosomal peptide synthetase (NRPS) gene cluster, second in size only to cyclosporine’s NRPS .

Comparison with Similar Fungal Peptides

Fungal linear peptides exceeding seven residues are rare, making talaropeptides a novel class. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Unique Attributes of Talaropeptides

- N-Methylation: Extensive methylation enhances metabolic stability. Talaropeptides showed 80% stability in rat plasma after 3 hours, outperforming non-methylated analogs like dictyonamides .

- Biosynthetic Logic : The NRPS megasynthase skips methylation domains in a module-specific manner (e.g., module 5 skipped in talaropeptides A and C), enabling structural diversity .

- Ecological Role : N-terminal acetylation in talaropeptides A and B correlates with antibacterial activity (IC₅₀ = 30–60 µM against Staphylococcus aureus), while deacetylated analogs (C and D) act as prodrugs .

Contrasts with Cyclosporine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。